molecular formula C23H22N2O2 B2679642 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 941993-68-6

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2679642
CAS No.: 941993-68-6
M. Wt: 358.441
InChI Key: YJFOYSCQPYJIAS-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This chemical features a naphthalene acetamide core linked to a phenyl ring substituted with a methyl group and a 2-pyrrolidinone moiety. This specific molecular architecture suggests potential for diverse biological activity. Researchers are exploring its applications primarily in the field of oncology, as structurally related N-(naphthalen-yl)acetamide derivatives have demonstrated potent antiproliferative effects in vitro against a panel of human cancer cell lines . The compound's structure, which incorporates a 2-pyrrolidinone group, is also of note in neuroscience research. Compounds containing the 2-oxopyrrolidin-1-yl (2-pyrrolidinone) pharmacophore are widely investigated in the realm of cognitive enhancers, or nootropics, for their potential to improve cognitive functions such as memory and executive functions . The presence of this group indicates a potential mechanism of action related to the modulation of neurotransmitter systems, though the specific target and mechanism for this compound require further experimental validation. This product is provided for research purposes to support investigations in drug discovery and chemical biology. It is intended for in vitro studies only and is strictly labeled as For Research Use Only. It is not for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-11-12-19(15-21(16)25-13-5-10-23(25)27)24-22(26)14-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFOYSCQPYJIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.

    Biology: The compound is used in biological assays to investigate its interaction with various enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring is known to interact with various protein targets, modulating their activity and leading to therapeutic effects. The naphthalene moiety can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 2-Oxopyrrolidin-1-yl Moieties

  • N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (Compound 13) Structural Differences: Replaces the naphthalen-1-yl group with a butan-2-ylidene hydrazine substituent. Properties: Higher polarity due to the hydrazine moiety, as evidenced by a lower melting point (mp: 162–164°C) compared to the target compound .
  • N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide

    • Structural Differences : Lack the naphthalene system; instead, acyl groups (e.g., acetyl, benzoyl) are attached to the 2-oxopyrrolidin ring.
    • Functional Impact : Molecular docking studies indicate strong affinity for GABAA and AMPA receptors, suggesting the target compound’s 4-methylphenyl-naphthalene system may reduce CNS activity compared to these derivatives .

Compounds with Naphthalen-1-yl Acetamide Backbones

  • N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide

    • Structural Differences : Substitutes the 2-oxopyrrolidin-1-yl group with a bromine atom at the para position of the phenyl ring.
    • Crystal Structure : Exhibits intermolecular N–H···O hydrogen bonds, which may enhance crystallinity compared to the target compound’s more flexible 2-oxopyrrolidin ring .
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Structural Differences: Contains halogen substituents (Cl, F) on the phenyl ring instead of methyl and 2-oxopyrrolidin groups.

Compounds with Hybrid Pharmacophores

  • ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide)

    • Structural Differences : Replaces the naphthalene and 2-oxopyrrolidin groups with a pyridopyrimidine system.
    • Pharmacokinetic Comparison : Fewer rotatable bonds (5 vs. ~7 in the target compound) may limit conformational flexibility, affecting bioavailability .
  • 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Structural Differences: Incorporates a sulfur-containing thienopyrimidine ring instead of 2-oxopyrrolidin. Functional Impact: The sulfanyl group enhances thiol-mediated interactions, which the target compound lacks .

Data Tables

Table 1. Structural and Physical Property Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) H-Bond Donors/Acceptors Rotatable Bonds
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide C24H24N2O2 2-oxopyrrolidin, naphthalene, 4-methyl Not reported 1 / 3 ~7
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide C18H14BrNO Bromophenyl, naphthalene 198–200 1 / 2 3
Compound 13 C16H20N4O3 Butan-2-ylidene hydrazine, 2-oxopyrrolidin 162–164 2 / 4 5
ZINC33268577 C23H19BrN2O3 Pyridopyrimidine, bromine Not reported 1 / 5 5

Key Findings and Implications

Structural Flexibility : The target compound’s 2-oxopyrrolidin-1-yl group and naphthalene system balance hydrogen-bonding capacity and hydrophobicity, distinguishing it from halogenated or sulfur-containing analogs .

Metabolic Stability : Compared to hydrazine-containing derivatives (e.g., Compound 13), the target compound’s methyl and lactam groups may improve metabolic resistance .

Therapeutic Potential: While lacking the pyridopyrimidine or thienopyrimidine motifs of ZINC33268577 or similar compounds, its hybrid structure positions it as a candidate for dual-target inhibitors .

Biological Activity

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C22H24N2O2\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{2}

Key Structural Features:

  • Naphthalene Core: Provides aromatic stability and potential interactions with biological targets.
  • Pyrrolidinone Moiety: Enhances the compound's ability to interact with enzymes and receptors due to its three-dimensional structure.
  • Acetamide Group: Contributes to the compound's solubility and reactivity.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it exhibits significant inhibitory effects on various carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in physiological systems. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access.

Table 1: Enzyme Inhibition Data

Enzyme TypeIC50 (μM)Mechanism of Action
Carbonic Anhydrase0.5Competitive inhibition
Acetylcholinesterase0.29Non-competitive inhibition

Pharmacological Studies

Recent studies have shown that this compound possesses various pharmacological properties, including:

  • Anticancer Activity:
    • In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mitochondrial pathways.
    • It has shown efficacy against multiple cancer types, including breast and prostate cancers.
  • Neuroprotective Effects:
    • Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
    • The compound has been linked to reduced oxidative stress in neuronal cells.
  • Antimicrobial Properties:
    • Preliminary tests reveal activity against certain bacterial strains, suggesting its utility in developing new antibiotics.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

Case Study 1: Cancer Cell Line Testing
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 5 μM, with an observed IC50 of approximately 3 μM.

Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a marked decrease in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Naphthalene Core: Reaction of naphthalene derivatives with appropriate amines.
  • Introduction of the Pyrrolidine Moiety: Achieved via nucleophilic substitution reactions.
  • Final Acetamide Formation: Utilizing acetic anhydride or acetyl chloride under basic conditions.

Applications in Research:
This compound serves as a valuable scaffold for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling the naphthalene-acetic acid moiety to the substituted phenylamine group. Key steps include:

  • Amide bond formation: Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

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